

Rociletinib Hydrobromide: A Technical Guide to its Role in NSCLC Treatment

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Compound of Interest

Compound Name: Rociletinib hydrobromide

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Executive Summary

Rociletinib (formerly CO-1686) is a third-generation, oral, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It was designed to selectively target both the initial EGFR activating mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, which is the most common mechanism of acquired resistance to first- and second-generation EGFR TKIs in non-small cell lung cancer (NSCLC).[1][2] While showing initial promise in clinical trials, its development was ultimately halted. This guide provides a comprehensive technical overview of rociletinib, including its mechanism of action, preclinical and clinical data, and the landscape of resistance that emerged during its investigation.

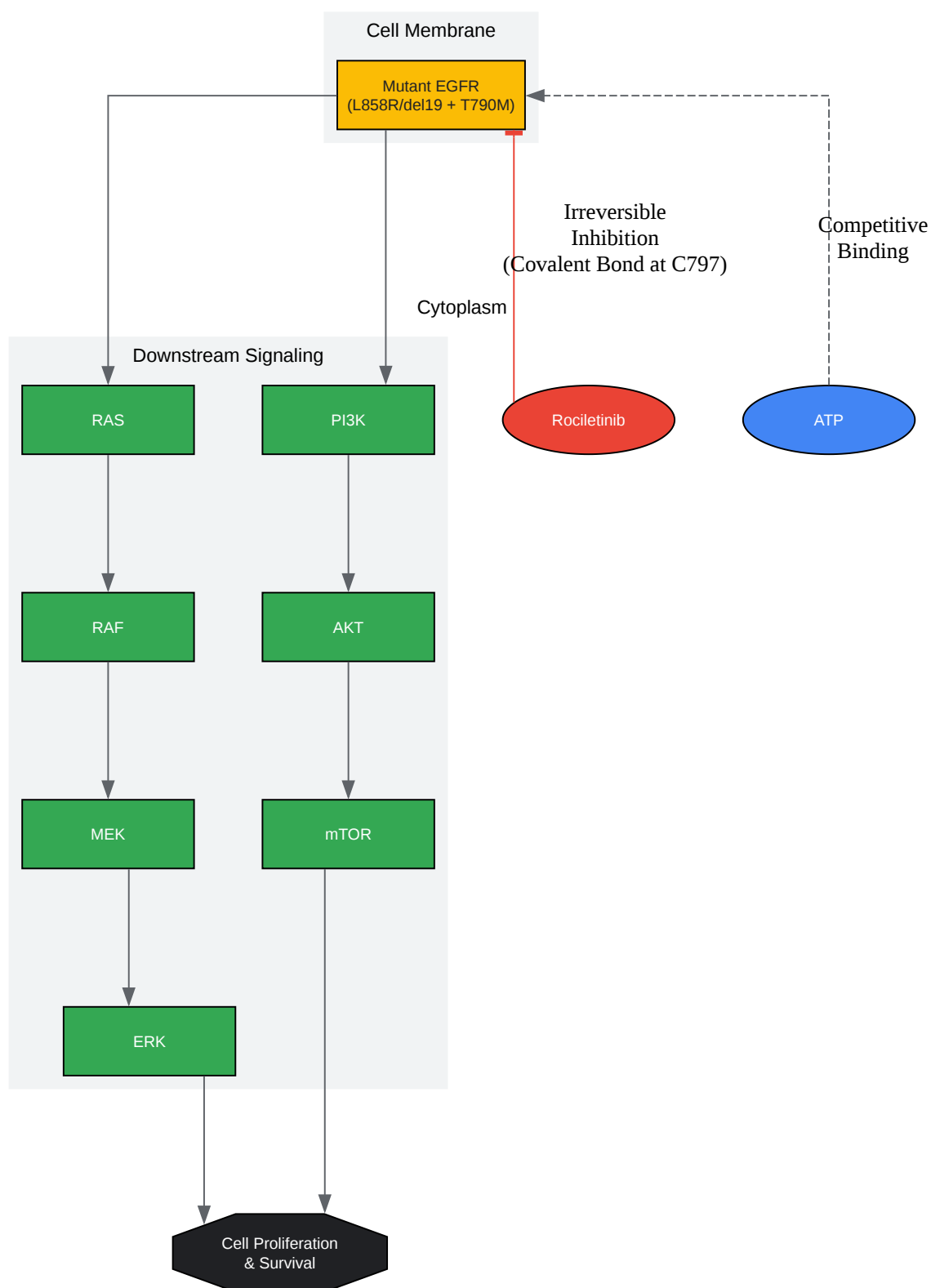
Introduction to EGFR-Mutated NSCLC and Acquired Resistance

Non-small cell lung cancer is a leading cause of cancer-related mortality worldwide. A subset of NSCLC patients, particularly those of East Asian descent, harbor activating mutations in the EGFR gene.[1] These mutations lead to constitutive activation of the EGFR signaling pathway, promoting uncontrolled cell proliferation and survival. First- and second-generation EGFR TKIs, such as erlotinib, gefitinib, and afatinib, have demonstrated significant efficacy in this patient population. However, acquired resistance inevitably develops, typically within 9-13 months.[1] The most prevalent mechanism of this resistance, accounting for 50-60% of cases, is the

acquisition of a secondary "gatekeeper" mutation, T790M, in exon 20 of the EGFR gene.[1] The development of third-generation TKIs, such as rociletinib, was aimed at overcoming this specific resistance mechanism.

Mechanism of Action of Rociletinib

Rociletinib is an irreversible inhibitor that covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[3] This covalent modification permanently inactivates the receptor, blocking downstream signaling pathways crucial for tumor growth and survival. A key feature of rociletinib is its selectivity for mutant forms of EGFR, including those with the T790M mutation, while having minimal activity against wild-type (WT) EGFR.[2] This selectivity is attributed to the structural changes induced by the T790M mutation, which rociletinib is designed to accommodate. By sparing WT EGFR, rociletinib was anticipated to have a more favorable side-effect profile, particularly regarding the skin and gastrointestinal toxicities commonly associated with non-selective EGFR inhibition.[4]



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Figure 1: EGFR Signaling Pathway and Rociletinib Inhibition.

Preclinical Data

In preclinical studies, rociletinib demonstrated potent and selective activity against NSCLC cells harboring EGFR activating mutations and the T790M resistance mutation.

Parameter	EGFRL858R/T790M	EGFRWT	NSCLC Cells (mutant EGFR)
Ki (cell-free assay)	21.5 nM	303.3 nM	N/A
IC50 (p-EGFR inhibition)	N/A	> 2,000 nM	62 - 187 nM
GI50 (cell growth inhibition)	N/A	N/A	7 - 32 nM

Table 1: In Vitro Activity of Rociletinib.

[\[5\]](#)[\[6\]](#)

In vivo studies using NSCLC xenograft models in mice showed that rociletinib caused dose-dependent and significant tumor growth inhibition in models with EGFR mutations, including those with T790M.[\[6\]](#)

Clinical Development and Efficacy (TIGER Trials)

The clinical development of rociletinib was primarily centered around the TIGER (Third-generation Inhibitor of Mutant EGFR in Lung Cancer) program, which included the TIGER-X, TIGER-2, and TIGER-3 trials.

TIGER-X (Phase I/II)

The TIGER-X trial was a Phase I/II study that evaluated the safety, tolerability, and preliminary efficacy of rociletinib in patients with advanced EGFR-mutant NSCLC who had progressed on prior EGFR TKI therapy.[\[7\]](#)

Population	Dose	Number of Patients (n)	Objective Response Rate (ORR)	Disease Control Rate (DCR)	Median Progression-Free Survival (PFS)
T790M-positive (centrally confirmed)	500 mg, 625 mg, 750 mg BID	443	33.9% (confirmed)	N/A	N/A
T790M-positive (initial report)	500 mg BID	48	60%	90%	N/A
T790M-positive (across all doses)	Various	243	53%	85%	8.0 months (for 500/625mg doses)
T790M-negative	500/625 mg BID	11	36%	N/A	7.5 months

Table 2:
Efficacy Data
from the
TIGER-X
Trial.[\[4\]](#)[\[7\]](#)[\[8\]](#)
[\[9\]](#)

TIGER-2 (Phase II)

TIGER-2 was a single-arm Phase II trial designed to evaluate rociletinib as a second-line therapy in patients with EGFR T790M-mutated NSCLC.[\[8\]](#)

TIGER-3 (Phase III)

The TIGER-3 trial was a randomized Phase III study comparing rociletinib to standard chemotherapy in patients with EGFR-mutated NSCLC who had progressed on a prior EGFR

TKI.[7][10] Enrollment in this trial was halted when the development of rociletinib was discontinued.[7][8]

Treatment Arm	T790M Status	Number of Patients (n)	Median Progression-Free Survival (PFS)	Hazard Ratio (95% CI)	p-value
Rociletinib (500mg & 625mg BID)	Positive	25	6.8 months	0.55 (0.28–1.07)	0.074
Chemotherapy	Positive	20	2.7 months		
Rociletinib (500mg & 625mg BID)	Negative	36	4.1 months	0.54 (0.32–0.88)	0.012
Chemotherapy	Negative	42	1.4 months		

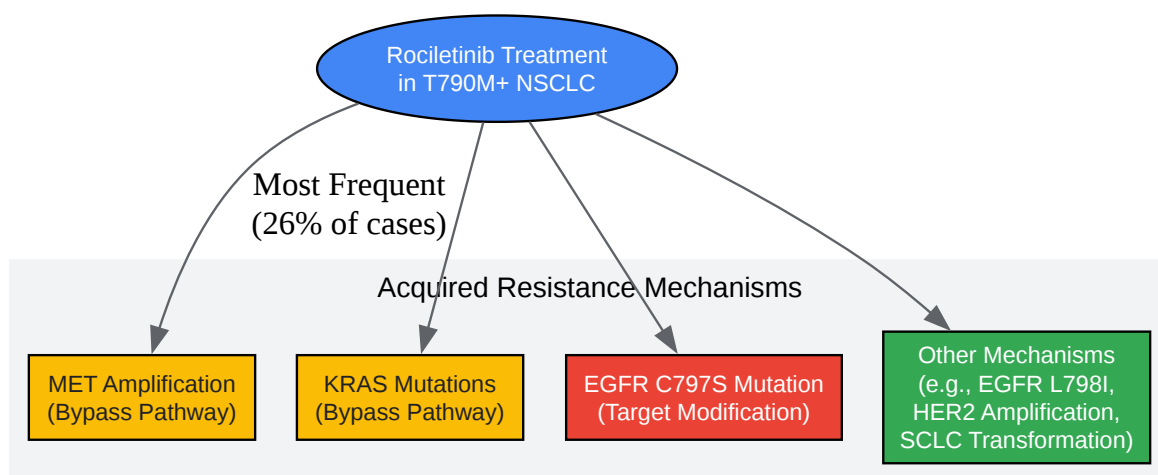
Table 3:
Progression-Free Survival
Data from the
TIGER-3
Trial.[7][10]

Safety and Tolerability

The most common treatment-related adverse events observed with rociletinib were hyperglycemia, diarrhea, nausea, fatigue, and decreased appetite.[4][7] Grade 3 or higher hyperglycemia and QTc prolongation were notable toxicities.[7][10] The hyperglycemia was attributed to a metabolite of rociletinib that inhibits the insulin-like growth factor 1 receptor (IGF-1R) and the insulin receptor.[9]

Mechanisms of Resistance to Rociletinib

Despite its initial efficacy in T790M-positive NSCLC, resistance to rociletinib inevitably emerged. Studies on patient samples from the TIGER trials identified a diverse and heterogeneous landscape of resistance mechanisms.



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Figure 2: Mechanisms of Acquired Resistance to Rociletinib.

Key mechanisms of resistance to rociletinib include:

- Bypass Pathway Activation:
 - MET Amplification: This was the most frequently observed mechanism of resistance, occurring in approximately 26% of cases.[5] Amplification of the MET gene leads to the activation of an alternative signaling pathway that circumvents the EGFR blockade.
 - KRAS Mutations: Activating mutations in KRAS were also identified as a mechanism of resistance.[5]
- Target Modification:
 - EGFR C797S Mutation: The emergence of a tertiary mutation at the C797 residue, where rociletinib forms its covalent bond, prevents the drug from binding to and inhibiting EGFR.

- Other Mechanisms:
 - Novel EGFR mutations (e.g., L798I), amplification of other receptor tyrosine kinases like HER2, and histologic transformation to small cell lung cancer have also been reported.[\[5\]](#)

Experimental Protocols

In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a general procedure for assessing the inhibitory activity of a compound against EGFR kinase in a cell-free system.

- Reagents and Materials:
 - Recombinant human EGFR kinase domain (wild-type and mutant forms, e.g., L858R/T790M).
 - Kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM EGTA, 5 mM β -glycerophosphate, 5% glycerol, 0.2 mM DTT).[\[10\]](#)
 - ATP.
 - Peptide substrate (e.g., Y12-Sox conjugated peptide).[\[10\]](#)
 - Test compound (e.g., rociletinib) serially diluted in DMSO.
 - 384-well microtiter plates.
 - Plate reader capable of measuring fluorescence or luminescence.
- Procedure:
 1. Prepare 10x stocks of the EGFR enzyme, ATP, and peptide substrate in the kinase reaction buffer.
 2. In a 384-well plate, pre-incubate 5 μ L of the EGFR enzyme with 0.5 μ L of serially diluted test compound for 30 minutes at 27°C.[\[10\]](#)

3. Initiate the kinase reaction by adding 45 μ L of a pre-mixed solution containing ATP and the peptide substrate.[\[10\]](#)
4. Monitor the reaction kinetics by measuring the fluorescence or luminescence signal at regular intervals (e.g., every 71 seconds for 30-120 minutes) using a plate reader.[\[10\]](#)
5. Determine the initial velocity of the reaction from the linear phase of the progress curves.
6. Plot the initial velocity against the inhibitor concentration and fit the data to a suitable model (e.g., log[Inhibitor] vs. Response, Variable Slope in GraphPad Prism) to calculate the IC₅₀ value.[\[10\]](#)

NSCLC Cell Viability (MTT) Assay

This protocol describes the use of the MTT assay to determine the effect of a compound on the viability of NSCLC cell lines.

- Reagents and Materials:
 - NSCLC cell lines (e.g., NCI-H1975 for L858R/T790M).
 - Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).
 - 96-well cell culture plates.
 - Test compound (e.g., rociletinib).
 - MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[\[3\]](#)
 - Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).[\[11\]](#)
 - Microplate reader.
- Procedure:
 1. Seed NSCLC cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

2. Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 72 hours).
3. Add 10-20 μ L of MTT solution to each well and incubate for 1-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[\[11\]](#)[\[12\]](#)
4. Carefully remove the culture medium.
5. Add 100-150 μ L of the solubilization solution to each well to dissolve the formazan crystals.[\[11\]](#)[\[12\]](#)
6. Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm if desired) using a microplate reader.[\[11\]](#)
7. Calculate the percentage of cell viability relative to untreated control cells and determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of EGFR Phosphorylation

This protocol details the detection of phosphorylated EGFR (p-EGFR) in NSCLC cells following treatment with an inhibitor.

- Reagents and Materials:
 - NSCLC cell lines.
 - Test compound.
 - Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
 - BCA protein assay kit.
 - SDS-PAGE gels and running buffer.
 - Transfer buffer and PVDF or nitrocellulose membranes.
 - Blocking buffer (e.g., 5% BSA in TBST).
 - Primary antibodies (anti-p-EGFR, anti-total EGFR, anti-Actin).

- HRP-conjugated secondary antibodies.
- Enhanced chemiluminescence (ECL) substrate.
- Imaging system.
- Procedure:
 1. Culture NSCLC cells and treat with the test compound for the desired time.
 2. Lyse the cells on ice with lysis buffer containing phosphatase inhibitors.
 3. Determine the protein concentration of the lysates using a BCA assay.
 4. Denature the protein samples by boiling in SDS-PAGE sample buffer.
 5. Separate the proteins by size using SDS-PAGE.
 6. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 7. Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
 8. Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C.
 9. Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 10. Wash the membrane again with TBST.
 11. Apply the ECL substrate and visualize the protein bands using an imaging system.
 12. Strip the membrane and re-probe with antibodies against total EGFR and a loading control (e.g., actin) for normalization.

Establishment and Treatment of NSCLC Patient-Derived Xenografts (PDX)

This protocol provides a general workflow for creating and utilizing PDX models for in vivo drug efficacy studies.

- Establishment:

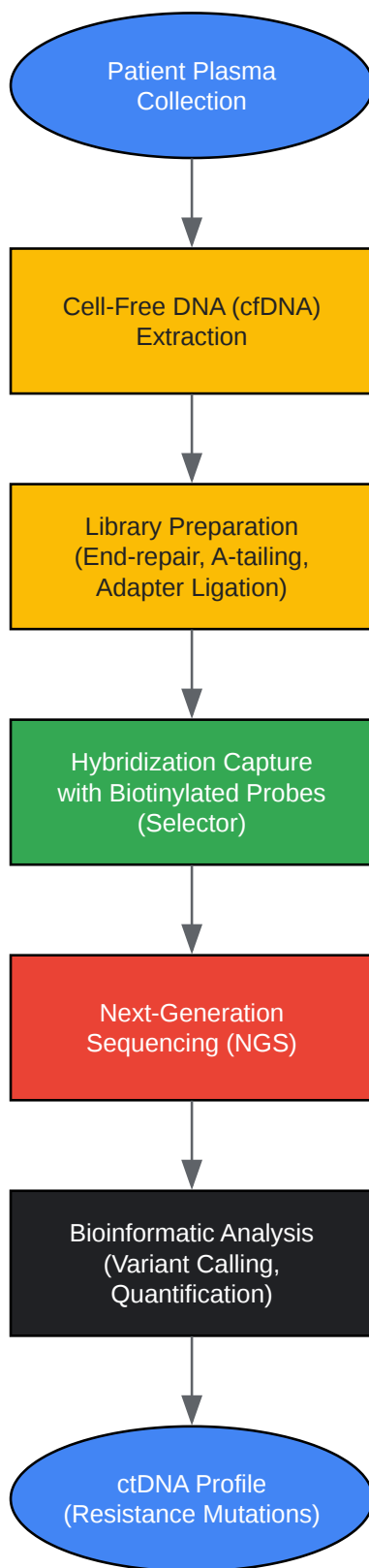
1. Obtain fresh tumor specimens from NSCLC patients under sterile conditions and with appropriate ethical approval.[\[13\]](#)
2. Implant small fragments of the tumor tissue (approx. 2-3 mm³) subcutaneously into immunocompromised mice (e.g., NOD/SCID or NSG mice).[\[14\]](#)
3. Monitor the mice for tumor growth.
4. When the tumor reaches a specified size (e.g., 1000-1500 mm³), passage the xenograft to a new cohort of mice for expansion.[\[14\]](#)
5. Characterize the PDX model by comparing its histology, immunohistochemistry, and genomic profile to the original patient tumor.

- Drug Efficacy Study:

1. Once the PDX model is established and expanded, implant tumor fragments into a cohort of mice for the efficacy study.
2. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
3. Administer the test compound (e.g., rociletinib) and vehicle control to the respective groups according to the planned dosing schedule.
4. Measure tumor volume and mouse body weight regularly (e.g., twice a week).[\[14\]](#)
5. At the end of the study, euthanize the mice and collect the tumors for further analysis (e.g., pharmacodynamics, biomarker analysis).

CAPP-Seq Analysis of Circulating Tumor DNA (ctDNA)

This protocol outlines the key steps of the Cancer Personalized Profiling by Deep Sequencing (CAPP-Seq) method for ctDNA analysis.



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Figure 3: Experimental Workflow for CAPP-Seq Analysis.

- Selector Design:
 1. Identify recurrently mutated genomic regions in the cancer of interest (e.g., NSCLC) by analyzing public databases like TCGA and COSMIC.
 2. Design biotinylated DNA oligonucleotide probes ("selector") that target these regions, covering various types of mutations (SNVs, indels, rearrangements).^[15]
- Sample Processing and Sequencing:
 1. Collect peripheral blood from patients and separate the plasma.
 2. Extract cell-free DNA (cfDNA) from the plasma.
 3. Prepare a sequencing library from the cfDNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.
 4. Perform hybridization capture using the designed selector to enrich for the target genomic regions.
 5. Conduct deep sequencing of the captured library using a next-generation sequencing platform.
- Bioinformatic Analysis:
 1. Align the sequencing reads to the human reference genome.
 2. Perform variant calling to identify cancer-specific mutations.
 3. Quantify the allele fractions of the identified mutations to determine the level of ctDNA.

Conclusion and Future Directions

Rociletinib demonstrated the principle that targeting the T790M mutation could overcome resistance to earlier-generation EGFR TKIs. However, its clinical development was ultimately halted due to a combination of factors, including revised (lower) response rates and a challenging side-effect profile, particularly hyperglycemia.[1][8] The investigation into rociletinib provided valuable insights into the complexity of resistance mechanisms, highlighting the emergence of bypass pathways like MET amplification and tertiary EGFR mutations. This knowledge has been instrumental in the development of subsequent targeted therapies and combination strategies for EGFR-mutant NSCLC. The methodologies employed in its study, such as the use of ctDNA analysis for non-invasive monitoring of resistance, continue to be refined and are now integral to the management of patients with this disease.

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